4-Bromo-2-(isocyanatomethyl)-1-methylbenzene

Physical chemistry Drug design Medicinal chemistry

Unique ortho-isocyanatomethyl substitution on 4-bromo-2-methylbenzene scaffold provides orthogonal reactivity: isocyanate for urea/carbamate formation, then Pd-catalyzed cross-coupling of the aryl bromide for rapid diversification. Benzylic methylene spacer alters electrophilicity vs direct aryl isocyanates; ortho-methyl group adds steric control. LogP 3.84 and 2 rotatable bonds make it ideal for CNS drug discovery and intracellular targets. Also enables water-resistant polyurethane/polyurea materials with post-polymerization modification. ≥95% purity.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 343314-73-8
Cat. No. B2925405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(isocyanatomethyl)-1-methylbenzene
CAS343314-73-8
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)CN=C=O
InChIInChI=1S/C9H8BrNO/c1-7-2-3-9(10)4-8(7)5-11-6-12/h2-4H,5H2,1H3
InChIKeyUYWDHTPVUKMETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS 343314-73-8): Structural Properties and Procurement-Relevant Specifications


4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS 343314-73-8) is an aromatic isocyanate with a bromo-substituted methylbenzene core structure. Its molecular formula is C9H8BrNO, with a molecular weight of 226.07 g/mol . The compound features an isocyanatomethyl group (-CH2-NCO) at the 2-position and a bromine atom at the 4-position, which confer distinct reactivity for organic synthesis applications including pharmaceutical intermediates and polymer building blocks [1]. Physical property data indicate a predicted density of 1.4±0.1 g/cm³, boiling point of 289.3±28.0 °C at 760 mmHg, and a calculated LogP value of 3.84 [2].

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS 343314-73-8): Why Generic Substitution Is Not Recommended


While numerous brominated aryl isocyanates exist, direct substitution with alternative compounds is not advisable without careful evaluation due to significant differences in steric and electronic properties arising from the unique ortho-isocyanatomethyl substitution pattern on the 4-bromo-2-methylbenzene scaffold. The presence of both a benzylic isocyanatomethyl group and an aromatic bromine atom provides distinct reactivity that influences both nucleophilic addition rates and subsequent cross-coupling applications . Specifically, the methylene spacer between the aromatic ring and the isocyanate group alters the electrophilic character compared to directly attached aryl isocyanates, while the ortho-methyl group introduces steric constraints that affect regioselectivity in subsequent transformations [1].

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS 343314-73-8): Quantitative Differentiation Evidence Against Structural Analogs


Increased Hydrophobicity and Predicted Membrane Permeability vs. Direct Aryl Isocyanate

The target compound exhibits substantially higher calculated LogP (3.84) compared to the direct aryl isocyanate analog 4-bromo-2-methylphenyl isocyanate (LogP 2.72) [1] . This 1.12 log unit difference corresponds to approximately a 13-fold increase in theoretical octanol-water partition coefficient, which is relevant for applications where enhanced membrane permeability or altered pharmacokinetic properties are desired.

Physical chemistry Drug design Medicinal chemistry

Elevated Boiling Point Compared to Direct Aryl Isocyanate Analog

The target compound demonstrates a significantly higher predicted boiling point (289.3±28.0 °C at 760 mmHg) relative to the direct aryl isocyanate analog 4-bromo-2-methylphenyl isocyanate (254.7±20.0 °C at 760 mmHg) [1] . This 34.6 °C increase in boiling point is attributable to the additional methylene unit in the target compound, which increases molecular weight and van der Waals interactions.

Physical chemistry Process chemistry Thermal stability

Enhanced Rotational Flexibility and Conformational Degrees of Freedom

The target compound possesses two rotatable bonds compared to only one rotatable bond in the direct aryl isocyanate analog 4-bromo-2-methylphenyl isocyanate [1] [2]. This additional conformational freedom, conferred by the benzylic methylene group, allows the isocyanate functionality to adopt a wider range of spatial orientations relative to the aromatic ring, which may influence molecular recognition events and binding interactions.

Molecular modeling Conformational analysis Drug design

4-Bromo-2-(isocyanatomethyl)-1-methylbenzene (CAS 343314-73-8): Research and Industrial Application Scenarios


Synthesis of Diverse Urea and Carbamate Libraries via Sequential Functionalization

The presence of both a reactive isocyanatomethyl group and an aryl bromide enables orthogonal reactivity pathways. Researchers can first utilize the isocyanate moiety for addition reactions with amines or alcohols to form ureas or carbamates, followed by palladium-catalyzed cross-coupling reactions at the bromine position (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity [1]. This dual-functional scaffold is particularly valuable for constructing compound libraries in medicinal chemistry programs where rapid diversification is required .

Building Block for Polyurethane and Polyurea Materials with Enhanced Hydrophobicity

The benzylic isocyanatomethyl group offers distinct polymerization kinetics compared to directly attached aryl isocyanates, while the higher LogP (3.84 vs. 2.72 for direct analog) confers increased hydrophobicity to resulting polymers [1] . This combination of properties makes the compound suitable for designing polyurethane or polyurea materials where water resistance, modified glass transition temperatures, or specific mechanical properties are desired. The bromine atom further provides a handle for post-polymerization modification or for introducing flame-retardant characteristics .

Precursor for Bioactive Molecules Requiring Balanced Lipophilicity

The intermediate LogP value (3.84) positions this compound favorably for drug discovery programs targeting central nervous system (CNS) or intracellular targets, where moderate-to-high lipophilicity is often beneficial for blood-brain barrier penetration or membrane permeability. The conformational flexibility introduced by the benzylic methylene group (2 rotatable bonds vs. 1 in direct analogs) may further facilitate optimal binding interactions with protein targets [1].

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